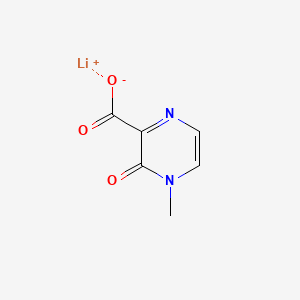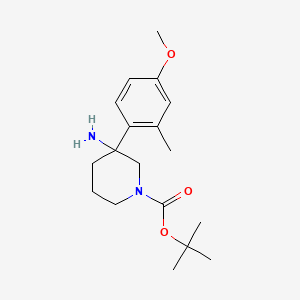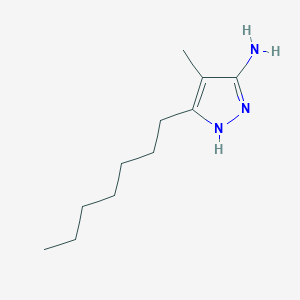
1-(3-Butyn-1-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-3-yn-1-yl group attached to the first nitrogen atom of the pyrazole ring and an amine group at the fourth position. The presence of the alkyne group (but-3-yn-1-yl) imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.
Comparación Con Compuestos Similares
3-butyn-1-ol: An alkyne alcohol with similar reactivity but different functional groups.
1-(but-3-yn-1-yl)pyrrolidine: A pyrrolidine derivative with an alkyne group.
but-3-yn-1-ylbenzene: An aromatic compound with an alkyne group.
Uniqueness: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the alkyne group, which imparts distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
1-but-3-ynylpyrazol-4-amine |
InChI |
InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2 |
Clave InChI |
IVIOOGNRMGDBCX-UHFFFAOYSA-N |
SMILES canónico |
C#CCCN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

